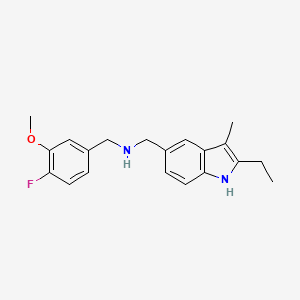
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine, also known as FMEMB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMEMB belongs to the class of indole-based compounds, which have been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The exact mechanism of action of 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair. It has also been found to induce oxidative stress and activate certain signaling pathways that are involved in cell death.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity to normal cells. This makes it important to carefully control the dosage and exposure time when using this compound in lab experiments.
未来方向
There are several future directions for research on 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine. One area of interest is in the development of new cancer therapies that are based on this compound. Another area of research is in the study of the biochemical and physiological effects of this compound on normal cells, in order to better understand its potential toxicity. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential drug interactions or side effects.
合成方法
The synthesis of 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine involves a multi-step process that starts with the reaction of 2-ethyl-3-methylindole with 4-fluoro-3-methoxybenzyl chloride to form the intermediate compound. This intermediate is then reacted with methylamine to produce the final product, this compound. The overall yield of this process is around 50%, which makes it a viable method for the large-scale production of this compound.
科学研究应用
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer therapy. This compound has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-[(4-fluoro-3-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-4-18-13(2)16-9-14(6-8-19(16)23-18)11-22-12-15-5-7-17(21)20(10-15)24-3/h5-10,22-23H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXPFAWSMMMTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)CNCC3=CC(=C(C=C3)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5010952.png)
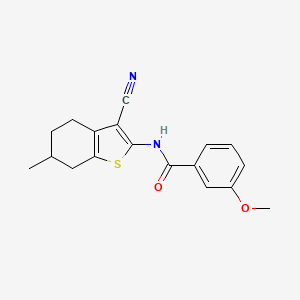
![(4aS*,8aR*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}decahydroisoquinoline](/img/structure/B5010960.png)
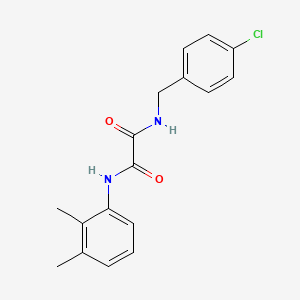
![5-(2,5-dimethyl-3-furyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5010974.png)
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B5010985.png)
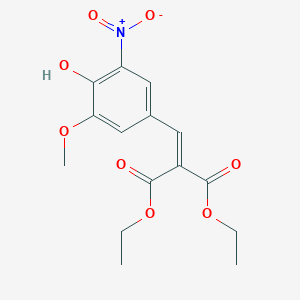
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5011003.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5011006.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B5011011.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethyl-6-quinoxalinyl)urea](/img/structure/B5011013.png)
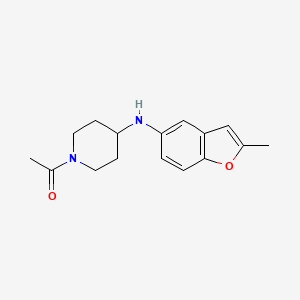
![N-allyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5011031.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)